molecular formula C9H10BrFN2 B8164331 N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine

Cat. No.: B8164331
M. Wt: 245.09 g/mol
InChI Key: VQNMIKSEDNVFAT-UHFFFAOYSA-N
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Description

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, along with a cyclopropanamine group attached to the 3-position via a methyl linker. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-fluoropyridine with a suitable boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The resulting intermediate is then subjected to further reactions to introduce the cyclopropanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, along with the cyclopropanamine group, allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    5-Bromo-2-fluoropyridine: A precursor in the synthesis of N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine.

    2-Fluoropyridine: A related compound with similar structural features but lacking the bromine atom.

    Cyclopropanamine: A simpler compound that contains the cyclopropanamine group but lacks the pyridine ring.

Uniqueness: this compound is unique due to the combination of the bromine and fluorine atoms on the pyridine ring and the presence of the cyclopropanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(5-bromo-2-fluoropyridin-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2/c10-7-3-6(9(11)13-5-7)4-12-8-1-2-8/h3,5,8,12H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNMIKSEDNVFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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